molecular formula C7H7BrFNO B3057639 4-Bromo-1-(2-fluoroethyl)pyridin-2(1H)-one CAS No. 832735-62-3

4-Bromo-1-(2-fluoroethyl)pyridin-2(1H)-one

Cat. No.: B3057639
CAS No.: 832735-62-3
M. Wt: 220.04 g/mol
InChI Key: HQCMNURAOQPSFD-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-fluoroethyl)pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom, a fluoroethyl group, and a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-fluoroethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the fluoroethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-fluoroethyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyridinone core can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The carbonyl group in the pyridinone ring can be reduced to form hydroxyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of 4-substituted pyridin-2(1H)-one derivatives.

    Oxidation Reactions: Formation of pyridinone N-oxides.

    Reduction Reactions: Formation of hydroxypyridinone derivatives.

Scientific Research Applications

4-Bromo-1-(2-fluoroethyl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-fluoroethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The presence of the bromine and fluoroethyl groups can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2-fluoroethyl)pyridin-2(1H)-one
  • 4-Iodo-1-(2-fluoroethyl)pyridin-2(1H)-one
  • 4-Bromo-1-(2-chloroethyl)pyridin-2(1H)-one

Uniqueness

4-Bromo-1-(2-fluoroethyl)pyridin-2(1H)-one is unique due to the presence of both bromine and fluoroethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups can lead to enhanced stability, selectivity, and potency in various applications compared to its analogs.

Properties

IUPAC Name

4-bromo-1-(2-fluoroethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c8-6-1-3-10(4-2-9)7(11)5-6/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCMNURAOQPSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1Br)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630742
Record name 4-Bromo-1-(2-fluoroethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832735-62-3
Record name 4-Bromo-1-(2-fluoroethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832735-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(2-fluoroethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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